
ethyl N-(4-bromophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl N-(4-bromophenyl)carbamate involves directed lithiation and carbamation reactions. Directed lithiation of related compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, has been demonstrated at low temperatures with n-BuLi in THF, followed by reactions with various electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of ethyl N-(4-bromophenyl)carbamate and its derivatives has been elucidated using X-ray crystallography. These studies reveal that the molecules exhibit varying degrees of molecular packing and hydrogen bonding patterns, contributing to their stability and reactivity (Garden et al., 2007).
Chemical Reactions and Properties
Ethyl N-(4-bromophenyl)carbamate participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions are influenced by the compound's functional groups and the presence of the bromophenyl moiety, which can undergo further chemical modifications (Kaur et al., 2012).
科学的研究の応用
Ixodicidal Properties : Ethyl N-(4-bromophenyl)carbamate, alongside similar compounds, has been found to inhibit egg-laying and hatching of tick larvae resistant to conventional ixodicides. Studies have shown the absence of mutagenicity in these compounds, suggesting they are safe for use in mammals (Prado-Ochoa et al., 2020).
Toxicity Assessment : Research on the acute oral and dermal toxicity of ethyl N-(4-bromophenyl)carbamate in rats indicates low oral hazard and acute dermal toxicity. This assessment is crucial for understanding the safety profile of the compound in potential applications (Prado-Ochoa et al., 2014).
Effects on Reproductive Organs : Studies have explored the effects of ethyl N-(4-bromophenyl)carbamate on the reproductive organs of Rhipicephalus microplus, a species of ticks. The research shows that this compound causes morphological alterations in reproductive organs and affects viability, indicating its potential as an insecticidal agent (Prado-Ochoa et al., 2014).
Impact on Honey Bee Mortality : Research assessing the impact of ethyl N-(4-bromophenyl)carbamate on honey bee mortality categorizes it as relatively non-toxic orally, offering insights into its environmental impact and safety for non-target species (Iturbe-Requena et al., 2020).
Toxic Effects on Earthworms : Studies have indicated that ethyl N-(4-bromophenyl)carbamate is highly toxic to Eisenia foetida, a species of earthworm. This information is vital for understanding the ecological impact of this compound (Iturbe-Requena et al., 2019).
Genotoxic and Cytotoxic Assessment : Research has shown that ethyl N-(4-bromophenyl)carbamate may induce genotoxic damage in rats and alter the human lymphocyte cell cycle. This assessment is crucial for understanding the broader implications of its use (Prado-Ochoa et al., 2016).
Mechanism of Action in Ticks : Ethyl N-(4-bromophenyl)carbamate induces apoptosis in ovarian cells of Rhipicephalus microplus, suggesting its mechanism of action as an acaricidal agent (Escobar-Chavarría et al., 2020).
将来の方向性
特性
IUPAC Name |
ethyl N-(4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETBYFYOBYYVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294660 |
Source


|
| Record name | ethyl N-(4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-bromophenyl)carbamate | |
CAS RN |
7451-53-8 |
Source


|
| Record name | NSC97601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl N-(4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

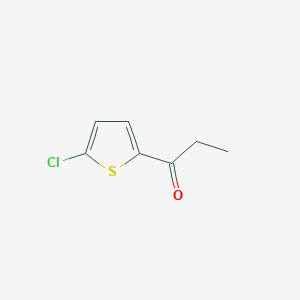
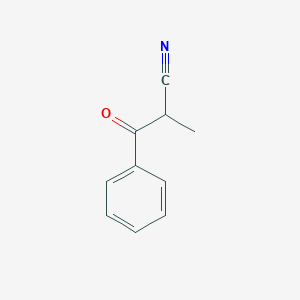
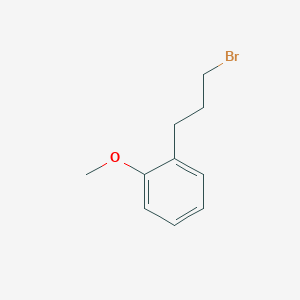
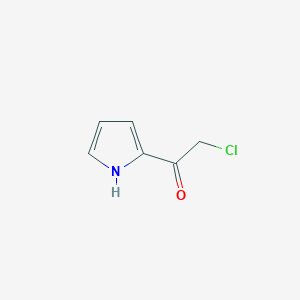
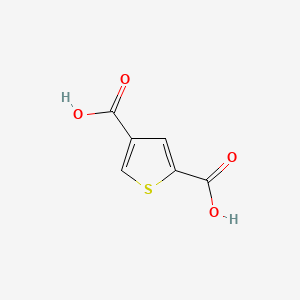
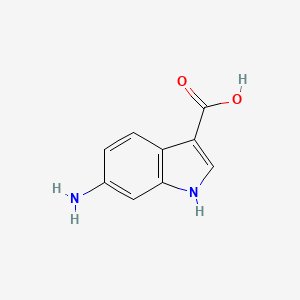
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)
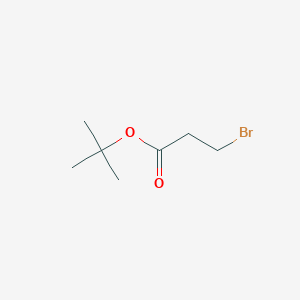
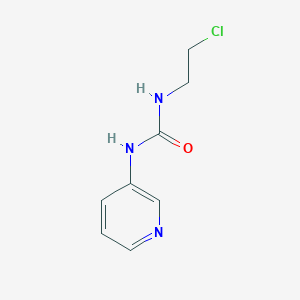
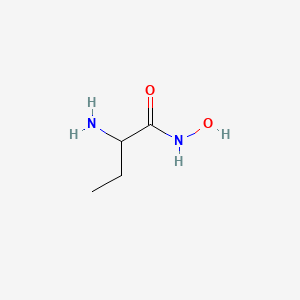
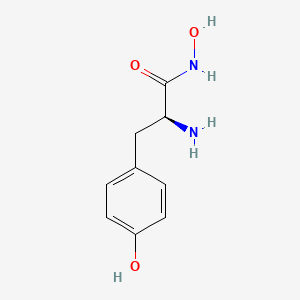
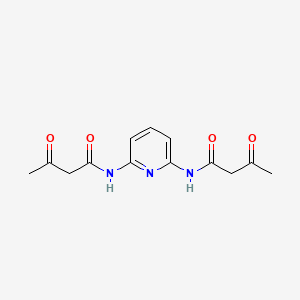
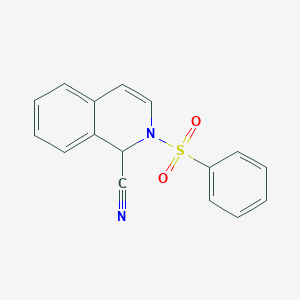
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)